molecular formula C23H27N5O B2919494 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 1421496-69-6

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone

Cat. No.: B2919494
CAS No.: 1421496-69-6
M. Wt: 389.503
InChI Key: YXGHKOPJBFDOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone" features a pyrimidine core substituted at the 4-position with a piperazine moiety and at the 6-position with a 1H-pyrrol-1-yl group. The piperazine is further linked to a 4-(tert-butyl)phenyl methanone group.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGHKOPJBFDOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Pyrimidine Ring : Known for its role in various biological processes.
  • Piperazine Moiety : Commonly found in many pharmacologically active compounds, enhancing interactions with biological targets.
  • Tert-butylphenyl Group : This bulky group may contribute to the compound's hydrophobic properties, influencing its pharmacokinetics and binding affinity.

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. The piperazine ring is particularly noted for its role in kinase inhibition, which is critical for regulating various cellular processes.

Pharmacological Properties

Research indicates that the compound exhibits the following pharmacological properties:

  • Kinase Inhibition : Potentially interacts with specific kinases, which are crucial in cancer therapy and other diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory responses by inhibiting cytokine release .

In Vitro Studies

  • Kinase Interaction :
    • A study demonstrated that derivatives of similar compounds showed significant inhibition of kinases involved in tumor growth. The structural features of this compound suggest it could exhibit similar activity .
  • Cytokine Modulation :
    • In vitro assays indicated that the compound could inhibit IL-1β release from LPS/ATP-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine and pyrimidine components significantly affect the compound's potency. For instance, altering substituents on the pyrimidine ring led to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Kinase InhibitionSignificant inhibition observed
Anti-inflammatoryReduced IL-1β release
Structure ModificationsVariations in activity based on SAR

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Structure Substituents on Pyrimidine Aryl/Group Molecular Formula Molecular Weight Key Properties References
Target: (4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone Pyrimidine 6-(1H-pyrrol-1-yl) 4-(tert-butyl)phenyl C23H28N5O (estimated) ~390 (estimated) High lipophilicity (tert-butyl), potential for π-π stacking (pyrrole) N/A
Analog 1: (4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone Pyrimidine 2-methyl, 6-(1H-pyrazol-1-yl) 2-(trifluoromethyl)phenyl C17H16F3N5O (estimated) 363.34 (estimated) Enhanced electron-withdrawing effect (CF3), moderate solubility due to pyrazole
Analog 2: (4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone Benzene N/A 4-(1H-pyrrol-1-yl)phenyl C16H19N3O 269.34 Lower molecular weight, methylpiperazine enhances solubility, pyrrole enables hydrogen bonding
Analog 3: Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone Pyrimidine 6-(trifluoromethyl) Furan-2-yl C14H13F3N4O2 326.27 Polar furan and CF3 groups improve aqueous solubility; pyrimidine core enhances metabolic stability
Analog 4: Furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone Pyrazolo[3,4-d]pyrimidine N/A Furan-2-yl C14H14N6O2 298.3 Pyrazolo-pyrimidine core increases rigidity; furan may reduce bioavailability due to rapid metabolism

Key Observations:

Core Heterocycles: The target compound’s pyrimidine core is shared with Analog 1 and 3, while Analog 4 uses a pyrazolo-pyrimidine scaffold, which confers greater planarity and rigidity .

Substituent Effects: The tert-butyl group in the target compound significantly increases lipophilicity (logP ~5.5 estimated), whereas Analog 1’s trifluoromethyl group balances lipophilicity with moderate polarity . Pyrrole (target) vs.

Physicochemical Properties :

  • The target’s estimated molecular weight (~390) is higher than most analogs due to the bulky tert-butyl group, which may impact permeability.
  • Analog 3’s furan and CF3 groups enhance aqueous solubility (cLogP ~2.8) compared to the target’s hydrophobic tert-butyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.